molecular formula C10H10F2 B1391375 (Cyclopropyldifluoromethyl)benzene CAS No. 1204296-06-9

(Cyclopropyldifluoromethyl)benzene

Cat. No.: B1391375
CAS No.: 1204296-06-9
M. Wt: 168.18 g/mol
InChI Key: IODBYEJURXZPLZ-UHFFFAOYSA-N
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Description

(Cyclopropyldifluoromethyl)benzene is an organic compound with the molecular formula C₁₀H₁₀F₂ It consists of a benzene ring substituted with a cyclopropyldifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropyldifluoromethyl)benzene typically involves the introduction of a cyclopropyldifluoromethyl group to a benzene ring. One common method is the reaction of benzene with cyclopropyldifluoromethyl halides under specific conditions. For instance, the reaction can be carried out using a Friedel-Crafts alkylation process, where benzene reacts with cyclopropyldifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions: (Cyclopropyldifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) to form carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH₄) to convert the compound into corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens (e.g., bromination using Br₂ and FeBr₃).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Br₂ with FeBr₃ as a catalyst.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of cyclopropyldifluoromethyl alcohols.

    Substitution: Formation of halogenated this compound derivatives.

Scientific Research Applications

(Cyclopropyldifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (Cyclopropyldifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The cyclopropyldifluoromethyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The benzene ring provides a platform for electrophilic and nucleophilic interactions, making the compound versatile in different chemical environments.

Comparison with Similar Compounds

    Cyclopropylbenzene: Similar structure but lacks the difluoromethyl group.

    Difluoromethylbenzene: Contains the difluoromethyl group but lacks the cyclopropyl ring.

    Cyclopropyldifluoromethane: Contains both cyclopropyl and difluoromethyl groups but lacks the benzene ring.

Uniqueness: (Cyclopropyldifluoromethyl)benzene is unique due to the presence of both the cyclopropyldifluoromethyl group and the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[cyclopropyl(difluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2/c11-10(12,9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODBYEJURXZPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298552
Record name (Cyclopropyldifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204296-06-9
Record name (Cyclopropyldifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Cyclopropyldifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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